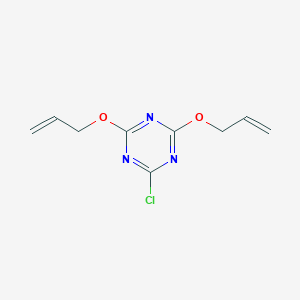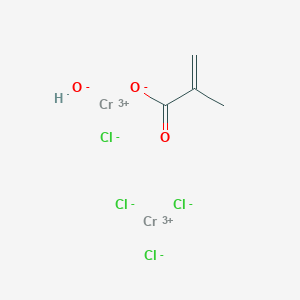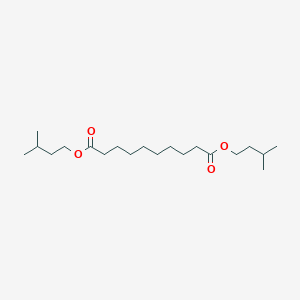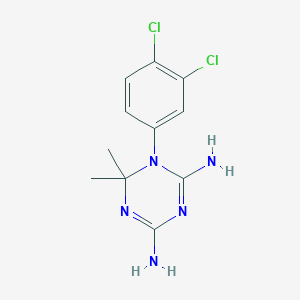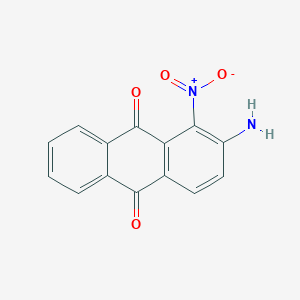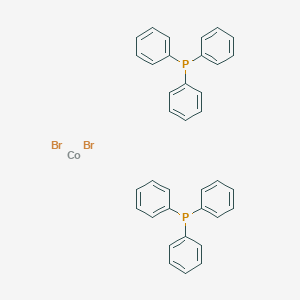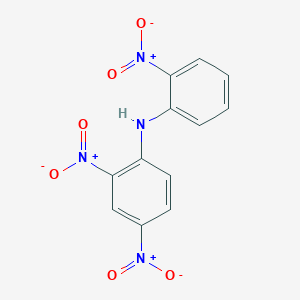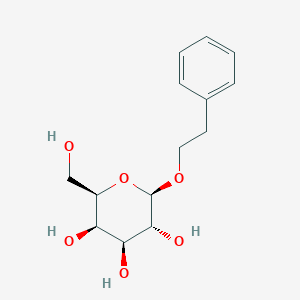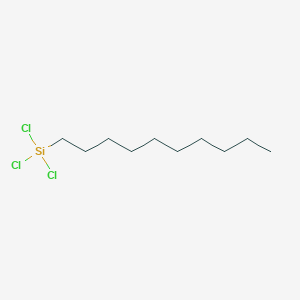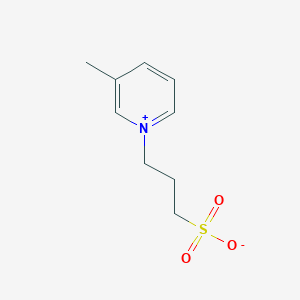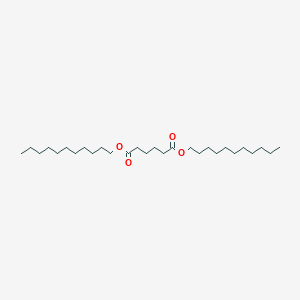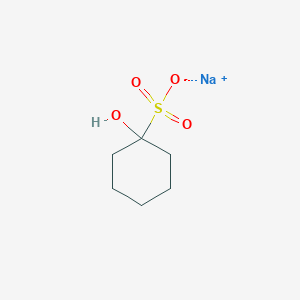
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt, commonly known as CHS, is a sulfonic acid derivative that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and is commonly used as a buffer in biochemical and physiological experiments. CHS is an important reagent in the field of organic chemistry, and its synthesis and applications have been extensively studied.
Mecanismo De Acción
The mechanism of action of CHS is related to its ability to act as a pH stabilizer. In biological systems, small changes in pH can have significant effects on enzyme activity and other biochemical processes. CHS acts as a buffer, maintaining a stable pH environment and preventing fluctuations that can disrupt these processes.
Efectos Bioquímicos Y Fisiológicos
CHS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and ATPases. CHS has also been shown to have antiviral and antitumor activity, although the mechanisms behind these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHS is its ability to act as a pH stabilizer, which makes it useful in a wide range of experiments. It is also highly soluble in water, which makes it easy to work with. However, CHS can be difficult to handle due to its exothermic reaction during synthesis, and it can be corrosive to some materials.
Direcciones Futuras
There are a number of potential future directions for research on CHS. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanisms behind CHS's antiviral and antitumor effects, which could lead to the development of new therapies. Additionally, there is potential for the use of CHS in the development of new drug delivery systems and other biomedical applications.
Métodos De Síntesis
The synthesis of CHS involves the reaction of cyclohexene with sulfur trioxide to form cyclohexanesulfonic acid. The acid is then neutralized with sodium hydroxide to form the monosodium salt. The reaction is highly exothermic and requires careful temperature control to prevent the formation of undesirable byproducts.
Aplicaciones Científicas De Investigación
CHS is widely used in scientific research as a buffer and pH stabilizer. It is commonly used in the preparation of electrophoresis gels, as well as in the purification and analysis of proteins and nucleic acids. CHS is also used as a mobile phase additive in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) applications.
Propiedades
Número CAS |
13489-81-1 |
|---|---|
Nombre del producto |
Cyclohexanesulfonic acid, 1-hydroxy-, monosodium salt |
Fórmula molecular |
C6H11NaO4S |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
sodium;1-hydroxycyclohexane-1-sulfonate |
InChI |
InChI=1S/C6H12O4S.Na/c7-6(11(8,9)10)4-2-1-3-5-6;/h7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
JRZIYJSQQILHNO-UHFFFAOYSA-M |
SMILES isomérico |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1CCC(CC1)(O)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
13489-81-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
